Cas no 727690-10-0 (1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine)

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- [4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone
- 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine
-
- Inchi: 1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2
- InChI Key: OYQLSYOKRNPFRZ-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2N(C3=CC=CC=C3)N=NN=2)CC1)(C1SC=CC=1)=O
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3394-1284-1mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-30mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-2μmol |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-20μmol |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-15mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-5mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-40mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-50mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-5μmol |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3394-1284-2mg |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
727690-10-0 | 2mg |
$59.0 | 2023-09-11 |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine Related Literature
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine
Research Brief on 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine (CAS: 727690-10-0)
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine (CAS: 727690-10-0) is a novel heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological activities. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological evaluation, and potential therapeutic applications.
The compound features a tetrazole moiety linked to a phenyl group and a piperazine ring acylated with a thiophene-2-carbonyl group. This structural combination is of particular interest because tetrazole derivatives are known for their bioisosteric properties, often mimicking carboxylic acids, while thiophene-containing compounds exhibit diverse biological activities. Recent studies have explored the synthesis of this compound through multi-step organic reactions, with a focus on optimizing yield and purity for further biological testing.
In terms of biological activity, preliminary in vitro studies have demonstrated that 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine exhibits moderate inhibitory effects against certain kinase targets implicated in inflammatory and oncogenic pathways. Molecular docking simulations suggest that the compound may interact with the ATP-binding sites of these kinases, although further validation is required. These findings position the compound as a potential lead for the development of new kinase inhibitors.
Pharmacokinetic studies have also been initiated to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early results indicate that the compound has reasonable metabolic stability in liver microsomes, but its solubility and bioavailability may need optimization for in vivo applications. Researchers are currently exploring structural modifications to enhance these properties while maintaining the compound's biological activity.
The therapeutic potential of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is being investigated in the context of various disease models. Of particular interest is its application in oncology, where it has shown promising activity against certain cancer cell lines. Additionally, its anti-inflammatory properties are being explored, with some studies suggesting potential utility in autoimmune disorders. However, these applications remain in the early stages of investigation.
From a safety perspective, initial toxicity screenings have revealed that the compound has an acceptable safety profile at therapeutic concentrations, though comprehensive toxicological studies are still needed. The research community is particularly interested in understanding any potential off-target effects and the compound's selectivity for its intended biological targets.
In conclusion, 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine represents an interesting chemical entity with multiple potential therapeutic applications. While current research is promising, further studies are required to fully elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its efficacy in more complex biological systems. The compound's development trajectory will be worth monitoring as it progresses through the drug discovery pipeline.
727690-10-0 (1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine) Related Products
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)




